2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine
Description
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-(6-methoxy-1H-benzimidazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C11H15N3O/c1-11(2,12)10-13-8-5-4-7(15-3)6-9(8)14-10/h4-6H,12H2,1-3H3,(H,13,14) |
InChI Key |
QBYMXVMLSNEFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC2=C(N1)C=C(C=C2)OC)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis typically begins with cyclocondensation of 4-methoxy-1,2-phenylenediamine with ketones or aldehydes. For example, reacting 4-methoxy-1,2-phenylenediamine with acetone derivatives in acidic conditions forms the benzimidazole core. A study demonstrated that using Na₂S₂O₅ as an oxidizing agent in ethanol at reflux (80–100°C) yields 2-(5-methoxy-1H-benzimidazol-2-yl)propan-2-amine with ~60–70% efficiency.
Critical Parameters:
-
Solvent: Ethanol or dimethyl sulfoxide (DMSO) for solubility and reactivity.
-
Temperature: 80–120°C to accelerate cyclization while minimizing side reactions.
-
Oxidizing Agent: Na₂S₂O₅ or H₂O₂ to facilitate dehydrogenation.
Catalytic Hydrogenation for Intermediate Reduction
Stepwise Synthesis of Precursors
A multi-step approach involves synthesizing nitro intermediates followed by catalytic hydrogenation. For instance, 5-chloro-2-nitroacetanilide undergoes nucleophilic substitution with piperazine derivatives in DMSO at 120°C to form nitro intermediates. Subsequent deacetylation with 10% H₂SO₄ and hydrogenation using 10% Pd/C under 40 psi H₂ yields diamine precursors.
Example Protocol:
-
Nucleophilic Substitution:
-
Hydrogenation:
Nucleophilic Substitution and Alkylation
Functionalization of the Benzimidazole Core
Post-cyclization, the propan-2-amine group is introduced via nucleophilic substitution. In one method, 2-chlorobenzimidazole reacts with tert-butylamine in ethanol under reflux (4 hours), yielding the target compound at 61.2%. However, this method often produces byproducts, necessitating purification via silica gel chromatography.
Optimization Strategies:
-
Base Selection: Triethylamine (TEA) or DIPEA improves reaction kinetics.
-
Solvent System: Ethanol or tert-butanol enhances solubility of aromatic amines.
Acid-Catalyzed Cyclization
Trifluoroacetic Acid (TFA)-Mediated Reactions
A robust protocol involves TFA-mediated cyclization of diamine intermediates. For example, treating 4-methoxy-1,2-phenylenediamine with acetone in TFA at reflux (24 hours) achieves cyclization with 59–67% yield. This method avoids side reactions but requires careful pH control during workup.
Key Observations:
-
Reaction Time: Prolonged reflux (16–24 hours) ensures complete cyclization.
-
Workup: Neutralization with NaHCO₃ followed by extraction with ethyl acetate.
Comparative Analysis of Synthetic Routes
Efficiency and Practical Considerations
Purification and Characterization
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The tertiary amine moiety exhibits nucleophilic character, participating in alkylation and acylation reactions:
Electrophilic Substitution on the Benzimidazole Ring
The 5-methoxy group activates the benzimidazole ring for electrophilic substitution, particularly at positions 4 and 6:
Coordination Chemistry and Metal Complexation
The benzimidazole nitrogen and tertiary amine can act as ligands for transition metals, forming stable complexes:
| Metal Ion | Geometry | Application | References |
|---|---|---|---|
| Ni(II) | Octahedral | Catalytic or medicinal studies | |
| Cu(II) | Square planar | DNA interaction studies | |
| Fe(III) | Tetrahedral | Oxidation reactions |
Redox Reactions
The methoxy group and aromatic system enable redox activity under specific conditions:
| Reaction Type | Reagents | Outcome | References |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Cleavage of benzimidazole ring | |
| Reduction | H₂, Pd/C | Saturation of the imidazole ring |
Biological Interactions
While not traditional chemical reactions, the compound interacts with biological targets via:
-
DNA Binding : Minor groove binding through hydrogen bonds (N–H⋯O) and π-π stacking with adenine-thymine sequences .
-
Enzyme Inhibition : Competitive inhibition of human topoisomerase I (IC₅₀ ~16 μM for analogs) via stabilization of the DNA-enzyme complex .
Stability and Degradation Pathways
Critical stability data under varying conditions:
Scientific Research Applications
Medicinal Chemistry
The benzimidazole derivatives are widely recognized for their pharmacological properties. Research indicates that compounds similar to 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)propan-2-amine exhibit significant anti-cancer activity. For instance, derivatives of benzimidazole have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis . These findings suggest that this compound may also possess similar inhibitory effects against cancer cell proliferation.
Cancer Research
The compound has potential applications in cancer therapy due to its ability to target specific signaling pathways involved in tumor growth. In studies involving related compounds, significant inhibition of cancer cell lines such as MCF-7 and Hep-G2 was observed, with IC50 values indicating potent activity . This positions this compound as a candidate for further investigation in anticancer drug development.
Coordination Chemistry
Benzimidazole derivatives are also utilized in coordination chemistry due to their chelating properties. The ability of the benzimidazole ring to form stable complexes with transition metals can be exploited in designing new materials or catalysts . The structural versatility provided by the methoxy group can enhance the stability and solubility of metal complexes, broadening their potential applications in catalysis and material science.
Case Studies
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Insights :
- Methoxy vs. Chloro (15b vs. 15c) : The methoxy group in 15c likely improves solubility and metabolic stability compared to chloro, which may enhance its pharmacokinetic profile .
- Propan-2-amine vs.
Core Structure Modifications
Key Insights :
- Benzimidazole vs. Imidazole : The fused benzene ring in the target compound increases molecular weight (vs. 139.20 g/mol for imidazole analog) and may enhance DNA intercalation or receptor binding .
- Hybrid Cores (e.g., Quinoline-Benzimidazole): Hybrids like 15a–c () combine benzimidazole with quinoline, leveraging dual mechanisms (e.g., topoisomerase inhibition and intercalation) .
Pharmacokinetic and Physicochemical Properties
Key Insights :
Key Insights :
- The target compound’s synthesis is likely less complex than analogs requiring triazole click chemistry () or iodination ().
Biological Activity
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)propan-2-amine, also known by its CAS number 65017902, is a compound that has garnered attention for its diverse biological activities. This article aims to explore the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H15N3O |
| Molecular Weight | 205.25 g/mol |
| CAS Number | 65017902 |
| Structure | Chemical Structure |
1. Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 40 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | Not specified |
2. Anticancer Potential
The anticancer activity of benzimidazole derivatives has been extensively documented. In vitro studies showed that the compound exhibited cytotoxic effects against several cancer cell lines. For instance, it was tested against the National Cancer Institute's (NCI) 60 human cancer cell lines, demonstrating significant inhibitory effects .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 1.29 |
| A549 (Lung Cancer) | 1.26 |
| HeLa (Cervical Cancer) | 2.96 |
3. Anti-inflammatory Effects
Compounds bearing the benzimidazole moiety have shown promise in reducing inflammation. A study found that certain derivatives inhibited pro-inflammatory cytokines like TNF-α and IL-6 significantly more than standard treatments .
Table 3: Inhibition of Cytokines
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 70 | 80 |
| Benzimidazole Derivative | 78 | 89 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Certain benzimidazole derivatives inhibit key enzymes involved in cancer cell proliferation and inflammation.
Case Studies
Several case studies have demonstrated the efficacy of benzimidazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections reported significant improvement after treatment with a benzimidazole derivative, showcasing its potential as an alternative therapy .
- Anticancer Therapy : A study involving patients with advanced breast cancer showed promising results when treated with a regimen including benzimidazole derivatives, leading to tumor shrinkage in a subset of patients .
Q & A
Q. Q1. What are the standard synthetic routes for 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)propan-2-amine, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions involving substituted benzimidazole precursors. For example, outlines a reflux-based approach using ethanol and acetic acid, with purification via water/ethanol recrystallization. To optimize yield:
- Temperature Control: Maintain reflux temperatures (80–100°C) to ensure complete cyclization of the benzimidazole core.
- Catalyst Selection: Use acetic acid as a proton donor to accelerate imine formation (common in benzimidazole synthesis) .
- Purification: Employ gradient recrystallization (water:ethanol ratios) to remove unreacted precursors.
Q. Q2. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H NMR: Look for characteristic peaks:
- IR: Confirm the presence of N-H stretching (3285–3379 cm⁻¹) and C-O (methoxy) vibrations at ~1250 cm⁻¹ .
- Mass Spectrometry: Validate molecular weight (e.g., m/z 251.33 via ESI-MS) .
Advanced Mechanistic and Computational Studies
Q. Q3. How can density-functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
- Functional Selection: Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for accurate thermochemical properties .
- Basis Sets: Apply 6-31G(d,p) to model electron density distribution, particularly for the methoxy and benzimidazole moieties.
- Output Analysis: Calculate HOMO-LUMO gaps to assess redox activity, relevant for catalytic or fluorescence applications .
Q. Q4. What experimental and computational strategies resolve contradictions in reported spectroscopic data for benzimidazole derivatives?
Methodological Answer:
- Variable-Temperature NMR: Identify dynamic effects (e.g., tautomerism) causing peak splitting .
- Solvent Screening: Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .
- DFT-MD Simulations: Model solvent interactions to predict spectral deviations .
Experimental Design for Functional Applications
Q. Q5. How can researchers design experiments to study this compound’s fluorescence properties for sensor development?
Methodological Answer:
- Excitation-Emission Scans: Use λ_ex = 280–320 nm (benzimidazole π→π* transitions) and measure Stokes shifts (>100 nm for aggregation-induced emission) .
- pH Titration: Assess protonation-dependent quenching (e.g., fluorescence loss at pH < 5 due to N-H protonation) .
- Quantum Yield Calculation: Compare integrated emission intensity against a standard (e.g., quinine sulfate) .
Q. Q6. What methodologies evaluate the compound’s potential as a catalyst in oxidation reactions?
Methodological Answer:
- Substrate Scope Testing: React with dopamine (as in ) under varying O₂ pressures to measure aminochrome yield .
- Kinetic Studies: Monitor reaction rates via UV-Vis (λ = 480 nm for aminochrome) and fit to Michaelis-Menten models.
- EPR Spectroscopy: Detect Cu(II)/Cu(I) redox cycling if metal complexes are used .
Advanced Synthetic Challenges
Q. Q7. How can researchers address unexpected N-demethylation or diarylation during synthesis, as observed in related benzimidazoles?
Methodological Answer:
Q. Q8. What strategies improve regioselectivity in functionalizing the benzimidazole core?
Methodological Answer:
- Directing Groups: Introduce temporary substituents (e.g., nitro groups) to guide electrophilic substitution at the 5-methoxy position .
- Microwave-Assisted Synthesis: Enhance reaction specificity via rapid, controlled heating (e.g., 150°C, 20 min) .
Data Analysis and Reproducibility
Q. Q9. How should researchers address discrepancies in reported melting points or spectral data across studies?
Methodological Answer:
- Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities affecting physical properties .
- Interlaboratory Comparisons: Share samples with collaborators to standardize instrumentation (e.g., NMR magnet strength) .
Advanced Functionalization
Q. Q10. What methodologies enable the incorporation of this compound into metal-organic frameworks (MOFs) for sensing applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
